5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomer purity and property consistency are critical pain points in fluorinated pyrazole SAR. This exact CAS-verified compound offers defined 3-CF3/5-CH3 substitution. - **Key differentiator**: LogP 3.20 (0.40 higher than des-methyl analog) - optimizes membrane permeability and metabolic stability. - **Regioselective reactivity**: Metalation exclusively at 5-position - validated substrate for C-H activation and DoM method development. - **Supply assurance**: Standard characterization data provided; commercial packaging available for immediate R&D use.

Molecular Formula C11H9F3N2
Molecular Weight 226.2 g/mol
CAS No. 111079-04-0
Cat. No. B034807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole
CAS111079-04-0
Synonyms3-TRIFLUOROMETHYL-5-METHYL-1-(PHENYL)PYRAZOLE
Molecular FormulaC11H9F3N2
Molecular Weight226.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C11H9F3N2/c1-8-7-10(11(12,13)14)15-16(8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyLCAPJOUZZHOYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole – Overview


5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole (CAS 111079-04-0) is a fluorinated heterocyclic building block within the phenylpyrazole class. Its core structure, confirmed by standard characterization data , is defined by the strategic positioning of a trifluoromethyl (-CF3) group at the 3-position and a methyl group at the 5-position of the pyrazole ring [1]. This substitution pattern influences its physicochemical properties, including a calculated LogP of 3.1995, a topological polar surface area (PSA) of 17.82 Ų, and a molecular weight of 226.20 g/mol . These baseline parameters are critical for computational modeling and initial feasibility assessments in medicinal chemistry and agrochemical research programs [2].

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole – Analog Substitution Limitations


Direct substitution of 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole with a close analog, such as its regioisomer 3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole (CAS 129585-50-8) or the des-methyl analog 1-phenyl-3-(trifluoromethyl)pyrazole (CAS 99498-65-4) , is not trivial in a research or industrial context due to quantifiable differences in fundamental properties. The target compound's 3-CF3/5-CH3 substitution pattern results in a distinct LogP value of 3.20, which differs from the regioisomer's and the 2.8 LogP of the des-methyl variant [1]. These differences directly impact compound lipophilicity, membrane permeability, and metabolic stability profiles [2]. Such variations can fundamentally alter the outcome of a structure-activity relationship (SAR) study or a synthetic route, as the regioisomers exhibit different reactivities, such as in site-selective functionalization reactions [3]. Therefore, sourcing the exact CAS-numbered compound is essential for ensuring experimental reproducibility and maintaining the integrity of a research program's chemical matter hypothesis.

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole – Differentiation Evidence


Lipophilicity Comparison with Des-Methyl Analog

The compound exhibits a calculated LogP of 3.20, which is a key determinant of its lipophilicity and potential membrane permeability [1]. This value is 0.40 log units higher than that of its des-methyl analog, 1-phenyl-3-(trifluoromethyl)pyrazole, which has a reported XLogP3-AA value of 2.8 . This difference quantifies the impact of the 5-methyl substitution on the molecule's hydrophobic character.

Medicinal Chemistry Physicochemical Properties Drug Design

Site-Selective Functionalization of Regioisomers

The compound's 3-CF3 substitution pattern dictates a unique regioselectivity in metalation reactions compared to its 5-CF3 regioisomer. While 1-phenyl-5-(trifluoromethyl)pyrazoles are selectively attacked by lithium diisopropylamide (LDA) at the 4-position, 1-methyl-3-(trifluoromethyl)pyrazoles undergo metalation exclusively at the 5-position, regardless of the base used [1]. This fundamental difference in reactivity provides a clear, mechanism-driven rationale for selecting the correct isomer for synthetic elaboration.

Organic Synthesis Organometallic Chemistry Late-Stage Functionalization

Trifluoromethylpyrazole Scaffold in Therapeutics

The phenyl-trifluoromethyl-pyrazole core is a validated pharmacophore in FDA-approved drugs, most notably the COX-2 selective inhibitor celecoxib [1]. This class of compounds has been extensively characterized, with celecoxib exhibiting a reported IC50 of 40 nM against the COX-2 enzyme . While 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole is a simpler, non-sulfonamide building block, its structural relationship to this privileged scaffold provides strong class-level evidence for its potential utility in generating biologically active analogs.

Medicinal Chemistry Drug Discovery Pharmacophore

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole – Application Scenarios


Enhanced Lipophilicity and Membrane Permeability

Procure this compound for SAR studies aimed at increasing the lipophilicity of a lead series. The evidence confirms a LogP of 3.20 , which is a calculated 0.40 log units higher than the des-methyl analog . This makes it a suitable building block for designing analogs with potentially improved membrane permeability or blood-brain barrier penetration, particularly when replacing a less lipophilic heterocycle.

Regioselective Functionalization Protocols

This compound is an ideal substrate for developing and validating new methods in organometallic chemistry. Its established and predictable regioselectivity, where metalation occurs exclusively at the 5-position of the pyrazole ring , provides a defined system for exploring novel C-H activation or directed ortho-metalation (DoM) strategies. This is a key differentiator from the 5-CF3 regioisomers, which display a different reactivity profile .

Synthesis of Crop Protection Agents

Utilize this fluorinated pyrazole as a key intermediate in the synthesis of new agrochemical candidates . The trifluoromethyl group is a well-established feature in many commercial pesticides and fungicides, known for enhancing metabolic stability and bioavailability . Its commercial availability and defined physicochemical properties (LogP 3.20, PSA 17.82 Ų) make it a practical starting point for generating diverse compound libraries for biological screening.

Privileged Trifluoromethylpyrazole Scaffold Exploration

This compound serves as a minimalist, commercially available core for exploring the SAR around the trifluoromethylpyrazole pharmacophore, which is central to validated therapeutics like celecoxib . It allows researchers to build focused libraries by introducing new substituents at the 4-position or modifying the N1-phenyl ring, to probe novel biological targets while retaining the core's favorable drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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